4-(1-Boc-piperidin-3-yl)-butyric acid
Overview
Description
“4-(1-Boc-piperidin-3-yl)-butyric acid” is a chemical compound with the molecular formula C12H21NO4 . It is also known as 1-[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid . The compound has a molecular weight of 243.3 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.It is a light yellow solid and has a density of 1.102 g/cm3 .
Scientific Research Applications
Asymmetric Deprotonation
The asymmetric deprotonation of N-Boc-piperidine has been investigated for its potential in enantioselective synthesis. A study detailed the lithiation of this compound with sec-BuL-(-)-sparteine at -78°C, which proceeds with moderate selectivity (Bailey et al., 2002).
Dipeptide Formation
The compound has been used in the synthesis of a pipecolic acid-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr. This dipeptide adopts a type II' beta-turn conformation, indicating its potential use in peptide and protein studies (Didierjean, Boussard, & Aubry, 2002).
Synthesis of Novel Dendrimers
A 2019 study reported the synthesis of novel dendrimers using 4-amino-1-(tert-butoxycarbonyl)piperidine as a starting material. These dendrimers, containing piperidin-4-yl groups, have potential applications in nanotechnology and materials science (Sacalis et al., 2019).
Building Blocks for Combinatorial Chemistry
Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a piperidine building block, serve as new scaffolds for combinatorial chemistry. This application is significant for the development of pharmaceuticals and complex molecular libraries (Schramm, Saak, Hoenke, & Christoffers, 2010).
Synthesis of Piperidine Derivatives
Another study focused on the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, providing a general route to amines containing a substituted piperidine subunit. This is important for pharmaceuticals and organic synthesis (Acharya & Clive, 2010).
Synthesis of Heterocycles and Tryptamines
N-Boc anilines have been used in the synthesis of novel heterocycles and tryptamines, demonstrating the versatility of Boc-piperidine derivatives in synthesizing complex organic molecules (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).
Enantiopure Derivatives Synthesis
Research on tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates has led to the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. Such compounds are crucial in stereochemistry and drug development (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity.
Result of Action
As a compound used in proteomics research , it may have effects on protein function or activity.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-5-7-11(10-15)6-4-8-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVUQUJJLJBFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661414 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318536-95-7 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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